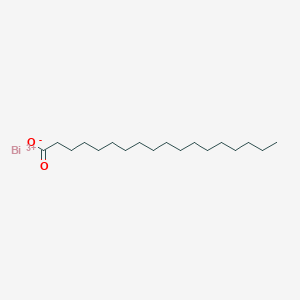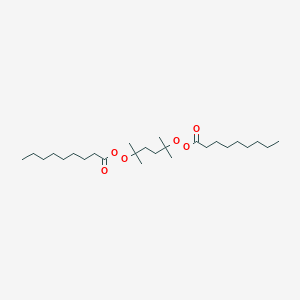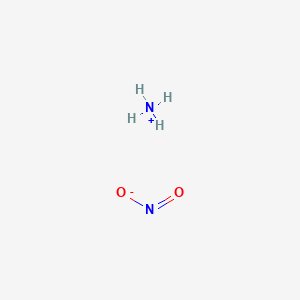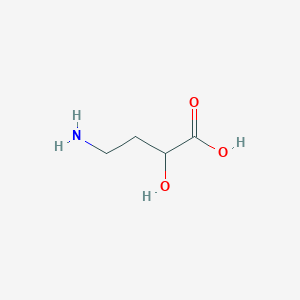
4-Amino-2-hydroxybutansäure
Übersicht
Beschreibung
4-Amino-2-hydroxybutanoic acid is a non-proteinogenic amino acid with the molecular formula C4H9NO3This compound is significant in various biochemical pathways and has applications in both research and industry .
Wissenschaftliche Forschungsanwendungen
4-Amino-2-hydroxybutanoic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
4-Amino-2-hydroxybutanoic acid, also known as homoserine, primarily targets enzymes involved in amino acid metabolism. It is a non-canonical amino acid homologous to L-serine, with an additional methylene unit in its side chain . This compound is an important metabolic intermediate and plays a role in the biosynthesis of essential amino acids like methionine and threonine.
Mode of Action
Homoserine interacts with its target enzymes by acting as a substrate or inhibitor, depending on the specific enzyme. For instance, it can be phosphorylated by homoserine kinase to form O-phosphohomoserine, which is a precursor in the biosynthesis of threonine and methionine . This interaction alters the enzyme’s activity, facilitating the conversion of homoserine into other metabolites.
Biochemical Pathways
The primary biochemical pathways affected by homoserine include the aspartate pathway, which is crucial for the synthesis of several essential amino acids. Homoserine is converted into threonine and methionine through a series of enzymatic reactions. These pathways are vital for protein synthesis and various metabolic processes .
Pharmacokinetics
Its bioavailability would depend on factors such as the presence of other amino acids and the efficiency of transport mechanisms .
Result of Action
At the molecular level, homoserine’s action results in the production of threonine and methionine, which are essential for protein synthesis and various cellular functions. At the cellular level, this contributes to the overall metabolic balance and supports growth and development .
Action Environment
Environmental factors such as pH, temperature, and the presence of other metabolites can influence the efficacy and stability of homoserine. For instance, enzymatic activity can be affected by pH and temperature, which in turn can impact the conversion rates of homoserine into other metabolites. Additionally, the presence of other amino acids and metabolic intermediates can compete with homoserine for enzyme binding, affecting its overall action .
: Combining Aldolases and Transaminases for the Synthesis of 2-Amino-4-Hydroxybutanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Amino-2-hydroxybutanoic acid can be synthesized through a biocatalytic one-pot cyclic cascade by coupling an aldol reaction with an ensuing stereoselective transamination. This method uses a class II pyruvate aldolase from Escherichia coli, expressed as a soluble fusion protein, in tandem with either an S- or R-selective, pyridoxal phosphate-dependent transaminase. The starting materials are formaldehyde and alanine .
Industrial Production Methods: The industrial production of 4-Amino-2-hydroxybutanoic acid is predominantly achieved via microbial fermentation. This method involves the use of genetically engineered microorganisms to produce the compound in large quantities. The fermentation process is optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-2-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: It can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products:
Oxidation: Formation of keto acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acids.
Vergleich Mit ähnlichen Verbindungen
4-Amino-2-hydroxybutanoic acid can be compared with other similar compounds such as:
2-Amino-3-hydroxybutanoic acid: This compound has a similar structure but differs in the position of the hydroxyl group.
3-Amino-2-hydroxybutanoic acid: This compound also has a similar structure but differs in the position of the amino group.
Uniqueness: 4-Amino-2-hydroxybutanoic acid is unique due to its specific role in metabolic pathways and its applications in various fields. Its ability to act as a precursor for important compounds like GABA and its use in the synthesis of antibiotics and biodegradable plastics highlight its significance .
Eigenschaften
IUPAC Name |
4-amino-2-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-2-1-3(6)4(7)8/h3,6H,1-2,5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUOMFWNDGNLBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90928749 | |
| Record name | 4-Amino-2-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13477-53-7 | |
| Record name | 4-Amino-2-hydroxybutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13477-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2-hydroxybutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-2-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2-hydroxybutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-amino-2-hydroxybutanoic acid in a biological context?
A1: 4-Amino-2-hydroxybutanoic acid, also known as Gabaculine or by its shorter name 4-amino-2-hydroxybutyric acid, plays a crucial role in the synthesis of antibiotics. Specifically, the (S)-enantiomer is a structural component of the antibiotic Amikacin. [, ] This antibiotic is known for its effectiveness against a broad spectrum of bacterial infections.
Q2: How is 4-amino-2-hydroxybutanoic acid synthesized effectively?
A2: Research has shown that 4-amino-2-hydroxybutanoic acid can be synthesized through various methods:
- Yeast-Catalyzed Reduction: This method leverages the stereoselective reduction capabilities of specific yeast strains. Studies have identified Saccharomyces carlsbergensis ATCC2345 and Saccharomyces sp. Edme as effective catalysts in the reduction of methyl-4-benzyloxycarbonyloxyamino-2-oxobutanoate to yield (S)-(+)-4-amino-2-hydroxybutanoic acid with high enantiomeric excess. []
- 1,3-Dipolar Addition: This approach employs a chemical reaction involving a nitronic ester and methyl acrylate. This reaction forms an isoxazolidine intermediate, which upon heating and subsequent reduction and hydrolysis steps, yields 4-amino-2-hydroxybutanoic acid. This method also allows for the synthesis of the 3-methyl derivative of 4-amino-2-hydroxybutanoic acid by utilizing methyl crotonate instead of methyl acrylate. []
Q3: Beyond its role in antibiotic synthesis, what other applications of 4-amino-2-hydroxybutanoic acid are being explored?
A3: Recent research focuses on utilizing 4-amino-2-hydroxybutanoic acid as a building block for sequence-defined oligoamides. [] These oligomers, synthesized through a step-economical method using fluorenylmethyloxycarbonyl chemistry, demonstrate unique depolymerization properties, forming cyclic γ-butyrolactame. This property opens up possibilities for their use in creating biodegradable and stimuli-responsive materials.
Q4: What are the advantages of using 4-amino-2-hydroxybutanoic acid in synthesizing these sequence-defined oligoamides?
A4: The use of 4-amino-2-hydroxybutanoic acid allows for a versatile and efficient synthesis of sequence-defined oligoamides. [] The protocol, optimized for 4-amino-2-hydroxybutanoic acid, allows for:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


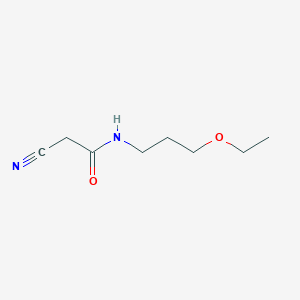


![7-Methylbenzo[b]thiophene](/img/structure/B81734.png)

